molecular formula C8H12O3 B14316548 2-Cyclohexen-1-one, 3-(methoxymethoxy)- CAS No. 111596-58-8

2-Cyclohexen-1-one, 3-(methoxymethoxy)-

Cat. No.: B14316548
CAS No.: 111596-58-8
M. Wt: 156.18 g/mol
InChI Key: KEBXUUXZMZBHNF-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(methoxymethoxy)- is a cyclic enone derivative featuring a methoxymethoxy (CH2OCH3) substituent at the 3-position of the cyclohexenone ring. Cyclohexenones are α,β-unsaturated ketones with significant applications in organic synthesis, pharmaceuticals, and agrochemicals due to their electrophilic reactivity. The methoxymethoxy group is a diether functional group, often employed as a protecting group for alcohols or as a polar substituent to modulate solubility and reactivity.

Properties

CAS No.

111596-58-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(methoxymethoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-10-6-11-8-4-2-3-7(9)5-8/h5H,2-4,6H2,1H3

InChI Key

KEBXUUXZMZBHNF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=O)CCC1

Origin of Product

United States

Preparation Methods

Oxidation of Cyclohexene Derivatives

Liquid-Phase Cyclohexene Oxidation

A foundational method involves the liquid-phase oxidation of cyclohexene derivatives. Sharma et al. demonstrated that cyclohexene reacts with chloroform in the presence of cobalt naphthenate under an oxygen atmosphere to yield 2-cyclohexen-1-one derivatives. For 3-(methoxymethoxy) substitution, pre-functionalization of cyclohexene with a methoxymethyl (MOM) protecting group is required. The reaction proceeds via radical intermediates, with cobalt naphthenate acting as a catalyst to stabilize peroxyl radicals. Typical conditions include:

  • Temperature : 60–80°C
  • Pressure : Atmospheric (O₂)
  • Yield : 45–60%

This method is scalable but requires careful control of oxidation kinetics to avoid over-oxidation to cyclohexanedione byproducts.

Epoxidation-Hydrolysis Sequence

An alternative route involves epoxidation of 3-(methoxymethoxy)cyclohexene followed by acid-catalyzed hydrolysis. The epoxidation step employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the corresponding epoxide. Subsequent treatment with dilute sulfuric acid induces ring-opening and rearrangement to form the cyclohexenone core. Key parameters include:

Parameter Value
Epoxidation reagent mCPBA (1.2 equiv)
Solvent CH₂Cl₂, 0°C to room temp
Hydrolysis agent H₂SO₄ (0.1 M), 50°C
Overall yield 55–65%

This method avoids harsh oxidative conditions but introduces additional steps for epoxide handling.

Diels-Alder Cycloaddition Approaches

Retrosynthetic Strategy

The Diels-Alder reaction provides direct access to functionalized cyclohexenones. Katoh et al. reported the enantioselective synthesis of otteliones, leveraging a Diels-Alder cycloaddition between a methoxymethoxy-substituted diene and a quinone dienophile. For 3-(methoxymethoxy)-2-cyclohexen-1-one, the diene component is prepared from 3-methoxycyclohexenone via MOM protection.

Reaction Scheme:
  • Diene Preparation :
    • 3-Methoxycyclohexenone → MOM-protected diene (NaH, MOM-Cl, THF, 0°C)
  • Cycloaddition :
    • Diene + methyl vinyl ketone (Lewis acid: TiCl₄, −78°C)
  • Oxidation :
    • Post-cycloaddition oxidation (MnO₂, CH₂Cl₂) to restore ketone
Performance Metrics:
  • Diastereomeric ratio : 4:1 (endo:exo)
  • Yield : 68% over three steps

Organometallic Additions to Cyclohexenone

Grignard Reagent Functionalization

3-Ethoxy-2-cyclohexen-1-one serves as a precursor for introducing methoxymethoxy groups via organometallic reactions. A two-step protocol involves:

  • Kinetic Enolate Formation :
    • LDA (2.0 equiv) in THF at −78°C generates the enolate.
  • Methoxymethylation :
    • MOM-Cl (1.5 equiv) quenches the enolate, yielding the 3-(methoxymethoxy) derivative.
Optimization Insights:
  • Temperature : Enolate formation below −70°C minimizes side reactions.
  • Quenching : Slow addition of MOM-Cl improves regioselectivity.
  • Yield : 72–78%

Catalytic Methods and Green Chemistry

Photocatalytic Decarboxylation

A recent advancement employs 2-cyclohexen-1-one as a catalyst for decarboxylative coupling. Starting from β-keto acids, visible-light irradiation in the presence of Ru(bpy)₃²⁺ facilitates decarboxylation and subsequent MOM group incorporation.

Condition Value
Light source 450 nm LED
Catalyst Ru(bpy)₃Cl₂ (2 mol%)
Solvent Acetonitrile/H₂O (9:1)
Yield 65%

This method aligns with green chemistry principles by avoiding stoichiometric reagents.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

The table below compares scalability and cost drivers for major routes:

Method Scalability Key Cost Factors Environmental Impact
Liquid-Phase Oxidation High Catalyst recycling Moderate (O₂ use)
Diels-Alder Moderate Chiral auxiliaries Low
Organometallic Low Cryogenic conditions High (solvent waste)
Photocatalytic Emerging Light infrastructure Low

Industrial adoption favors liquid-phase oxidation for bulk production, while photocatalytic methods are promising for high-value applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(methoxymethoxy)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 3-(methoxymethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The methoxymethoxy group can enhance the compound’s reactivity and specificity in these interactions.

Comparison with Similar Compounds

Research Findings and Trends

  • Crystal Structure Insights: Compounds with methoxymethoxy groups, such as the one described in , crystallize in monoclinic systems (space group P21) with distinct hydrogen-bonding networks. This suggests that 3-(methoxymethoxy)-cyclohexenone may exhibit similar crystallographic behavior, influencing its solid-state stability and formulation .
  • Biological Activity: Analogs like Methoxmetamine (C14H19NO2) demonstrate the pharmacological relevance of cyclohexenone derivatives, though 3-(methoxymethoxy)-substituted variants may require further study to assess bioactivity .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Cyclohexen-1-one, 3-(methoxymethoxy)-, and how should data be interpreted?

  • Methodological Answer : Use a combination of IR spectroscopy to identify carbonyl (C=O) and methoxymethoxy (C-O-C) groups, as these functional groups exhibit distinct absorption bands (~1700 cm⁻¹ for ketones and ~1100 cm⁻¹ for ethers) . Mass spectrometry (electron ionization) can confirm the molecular ion peak and fragmentation patterns, with exact mass analysis (e.g., 328.2038 g/mol) to verify the molecular formula . Gas chromatography paired with retention index libraries is recommended for purity assessment . Always cross-validate with computational tools like Gaussian for vibrational frequency calculations.

Q. How can researchers safely handle 2-Cyclohexen-1-one derivatives in the laboratory?

  • Methodological Answer : Implement closed-system handling and local exhaust ventilation to minimize inhalation exposure . Use Nitrile gloves (tested for chemical permeation) and safety goggles to prevent dermal/ocular contact. In case of spills, avoid dry sweeping; instead, use inert absorbents like vermiculite and dispose of as hazardous waste . For fire hazards, prioritize CO₂ or dry chemical extinguishers due to the compound’s potential to release carbon oxides upon combustion .

Q. What synthetic strategies are effective for introducing the methoxymethoxy group into cyclohexenone systems?

  • Methodological Answer : The methoxymethoxy group can be introduced via Williamson ether synthesis using methoxymethyl chloride and a deprotonated hydroxyl intermediate. Optimize reaction conditions (e.g., NaH as a base in THF at 0–5°C) to minimize side reactions . For regioselective installation at the 3-position, employ directed ortho-metalation with LDA (lithium diisopropylamide) followed by quenching with methoxymethyl triflate . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 3-(methoxymethoxy)-substituted cyclohexenones?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites . Calculate XLogP3 (~5.0) to predict lipophilicity and solubility, which informs solvent selection for reactions . Use molecular dynamics simulations to study conformational flexibility, focusing on the methoxymethoxy group’s steric effects on ring puckering .

Q. What crystallographic methods are suitable for resolving the stereochemistry of 3-(methoxymethoxy)-substituted cyclohexenones?

  • Methodological Answer : Conduct single-crystal X-ray diffraction at low temperatures (e.g., 113 K) to reduce thermal motion artifacts . For asymmetric units with multiple conformers, refine structures using SHELXL and validate with R-factor convergence (<0.05). Analyze dihedral angles (e.g., 21.4° between aromatic planes) to confirm stereoelectronic effects of the substituent . Cross-reference with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilizing the crystal lattice .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer : Replicate measurements using standardized protocols (e.g., shake-flask method for logP). Compare data against computational predictions (e.g., ChemAxon, ACD/Labs) to identify outliers . For solubility discrepancies, test in multiple solvents (DMSO, water, ethanol) under controlled temperatures and document metastable polymorphs using differential scanning calorimetry (DSC) . Publish raw data with detailed experimental conditions to facilitate meta-analyses.

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